molecular formula C19H21FN2O2 B5602199 7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide

7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide

Cat. No.: B5602199
M. Wt: 328.4 g/mol
InChI Key: GDMOCIPSMHCOBV-UHFFFAOYSA-N
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Description

7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C19H21FN2O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.15870608 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Quinoline derivatives have been designed and synthesized for potent antibacterial activities against a range of respiratory pathogens. For instance, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have demonstrated potent in vitro antibacterial activity against gram-positive and gram-negative bacteria, including multidrug-resistant and quinolone-resistant strains. These compounds also showed excellent in vivo activity against experimental murine pneumonia models due to multidrug-resistant Streptococcus pneumoniae, along with favorable toxicological and pharmacokinetic profiles (Odagiri et al., 2013).

Antimycobacterial Agents

Research on quinoline derivatives has extended into antimycobacterial agents. A study on 6-fluoro/nitro-4-oxo-7-(sub)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids revealed that some compounds exhibit potent in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis H37Rv, multidrug-resistant M. tuberculosis, and Mycobacterium smegmatis. These compounds were also evaluated for their ability to inhibit the supercoiling activity of DNA gyrase from M. smegmatis, identifying specific derivatives as significantly more potent than isoniazid against both MTB and MDR-TB (Murugesan et al., 2008).

Anticancer Agents

Quinoline derivatives have been synthesized and evaluated for cytotoxic activity against various carcinoma cell lines, demonstrating significant anticancer activity. Microwave irradiated synthesis of 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives has shown advantages in reaction time and yield. Compounds exhibited potent anticancer effects, with some surpassing the potency of doxorubicin against specific cancer cell lines. Apoptotic DNA fragmentation and docking studies suggested these compounds as promising leads for novel anticancer agents targeting hTopoIIα inhibitors (Bhatt et al., 2015).

Immunomodulatory Agents

In the search for vaccine adjuvants, certain quinoline-2-carboxamide derivatives have been identified as Toll-like receptor 2 (TLR2) agonists. Structure-activity relationship studies led to analogues that induce chemokines and cytokines in a TLR2-dependent manner, providing new leads for the development of vaccine adjuvants (Hu et al., 2018).

Properties

IUPAC Name

7-fluoro-2-methyl-N-(1-oxaspiro[4.4]nonan-3-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-12-8-16(15-5-4-13(20)9-17(15)21-12)18(23)22-14-10-19(24-11-14)6-2-3-7-19/h4-5,8-9,14H,2-3,6-7,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMOCIPSMHCOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)NC3CC4(CCCC4)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.